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Compound of Interest

Compound Name: 2-Pyridin-2-ylethyl acetate

CAS No.: 16632-09-0

Cat. No.: B108119

Get Quote

Executive Summary
2-Pyridin-2-ylethyl acetate (CAS: 16632-09-0), also known as 2-(2-Pyridyl)ethyl acetate, is a

functionalized pyridine ester.[1] In drug development, it primarily serves as a key intermediate

and a critical process-related impurity (Impurity E) in the synthesis of Betahistine

Dihydrochloride, a histamine analogue used for vertigo treatment.

Understanding the solubility landscape of this compound is not merely an academic exercise; it

is a critical quality attribute (CQA) for designing robust purification steps. Its behavior is

governed by a "tug-of-war" between the lipophilic acetate tail and the pH-sensitive, basic

pyridine nitrogen. This guide provides the structural basis for its solubility, predictive data, and

validated protocols for experimental determination.

Physicochemical Basis of Solubility
To predict solubility, we must deconstruct the molecule into its functional pharmacophores. The

solubility of 2-Pyridin-2-ylethyl acetate is strictly pH-dependent in aqueous media and
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polarity-dependent in organic media.

Structural Analysis
Pyridine Ring (Basic Center): Contains a tertiary nitrogen with a lone pair. This site accepts

protons.[2] The pKa of the conjugate acid is estimated at ~5.2 (similar to 2-pyridineethanol).

Implication: Below pH 4.0, the molecule exists predominantly as a cationic salt (highly

water-soluble). Above pH 7.0, it is a neutral free base (lipophilic).

Ethyl Acetate Chain (Lipophilic Tail): The ester linkage and ethyl spacer add lipophilicity.

Implication: This moiety drives solubility in organic solvents like Dichloromethane (DCM)

and Ethyl Acetate (EtOAc), facilitating extraction from aqueous phases at neutral/basic pH.

Key Physicochemical Parameters
Parameter Value Source/Method Relevance

CAS Number 16632-09-0 Chemical Registry Unique Identifier

Molecular Formula C₉H₁₁NO₂ Stoichiometry Mass Balance

Molecular Weight 165.19 g/mol - Gravimetric Calcs

LogP (Predicted) 1.18 XLogP3 Model
Partitioning

(Octanol/Water)

pKa (Base) ~5.2 ± 0.5 Analog Comparison
pH-dependent

Solubility

Boiling Point ~242°C (760 mmHg) Predicted Thermal Stability

Density 1.086 g/mL Literature Volumetric Dosing
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Note on CAS: Users may occasionally encounter CAS 5451-83-2 in broad searches; however,

16632-09-0 is the specific registry number for the 2-(2-pyridyl) isomer discussed here.

Solubility Landscape
Organic Solvent Compatibility
The neutral form of 2-Pyridin-2-ylethyl acetate exhibits excellent solubility in medium-polarity

organic solvents. This is exploited during the "work-up" phase of synthesis to remove it from

water-soluble salts.

High Solubility (>100 mg/mL): Dichloromethane (DCM), Chloroform, Ethyl Acetate, Methanol,

Ethanol, DMSO.

Moderate Solubility: Toluene, Diethyl Ether.

Low Solubility: Hexanes, Cyclohexane (unless heated).

Aqueous Solubility & pH Dependency
Unlike simple esters, this compound's water solubility acts as a switch.

Acidic Conditions (pH < 4): The pyridine nitrogen protonates (

). The ionic form is highly soluble in water and insoluble in non-polar organics.

Neutral/Basic Conditions (pH > 7): The molecule is neutral. Water solubility decreases

significantly (estimated <10 mg/mL), and the partition coefficient (

) shifts favoring the organic phase.

Visualization: The Solubility Switch
The following diagram illustrates the equilibrium that dictates extraction strategies.
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Caption: Figure 1. pH-dependent speciation and phase partitioning of 2-Pyridin-2-ylethyl
acetate.

Experimental Protocols
As a Senior Scientist, I recommend validating these values experimentally, as batch-to-batch

impurity profiles can alter apparent solubility.

Protocol A: Determination of Partition Coefficient (LogD)
This protocol determines the distribution of the compound between Octanol and Buffer at a

specific pH.

Materials:

n-Octanol (HPLC grade, pre-saturated with buffer).
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Phosphate Buffer (pH 7.4) or Acetate Buffer (pH 4.0).

2-Pyridin-2-ylethyl acetate reference standard.[1][3][4]

HPLC System with UV Detector (254 nm).

Workflow:

Preparation: Dissolve 10 mg of compound in 5 mL of pre-saturated n-Octanol.

Equilibration: Add 5 mL of the chosen aqueous buffer to the octanol solution.

Agitation: Vortex for 5 minutes; shake for 60 minutes at 25°C.

Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.

Analysis: Carefully sample both the upper (octanol) and lower (aqueous) phases.

Quantification: Analyze by HPLC.

Calculation:

Protocol B: HPLC Method for Solubility/Purity Profiling
To accurately measure solubility, you need a robust detection method. This method separates

the ester from its hydrolysis product (2-pyridineethanol).

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 5 µm).

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 90% B over 15 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV @ 260 nm (Pyridine absorption maximum).
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Retention Time: The ester is less polar than the alcohol precursor and will elute later (approx.

8-10 min).

Application: Impurity Purging in Betahistine
Synthesis
In the synthesis of Betahistine, 2-Pyridin-2-ylethyl acetate is a common impurity (Impurity E).

It forms during the acetylation of 2-pyridineethanol. The goal is to remove this impurity.

The Scientist's Strategy: Since Betahistine is an amine (basic) and the impurity is an ester

(neutral/weakly basic), we can exploit the subtle pKa difference or the hydrolytic instability of

the ester.

Purification Workflow:

Reaction Mixture: Contains Betahistine, Impurity E, and unreacted starting materials.

Acid Wash: Treat the organic reaction mixture with dilute HCl.

Result: Betahistine (highly basic) protonates completely and moves to water. Impurity E

(less basic) may partially protonate but partitions differently.

Hydrolysis (Optional): If Impurity E persists, mild alkaline hydrolysis (NaOH) converts the

ester back to 2-pyridineethanol (more polar), which is easier to separate from Betahistine via

recrystallization.
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Caption: Figure 2. Strategic workflow for removing Impurity E using solubility partitioning.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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